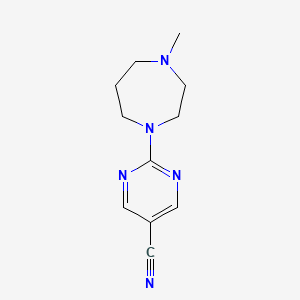

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H15N5/c1-15-3-2-4-16(6-5-15)11-13-8-10(7-12)9-14-11/h8-9H,2-6H2,1H3 |

InChI Key |

UDJGOLOGUCWZMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Ring Formation

The most efficient method involves cyclocondensation of enaminones with nitrogen-rich nucleophiles. As demonstrated in, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1 ) undergoes sequential modifications to yield enaminone intermediates. For instance, treatment of 1 with cyanomethanide introduces a cyanoacetyl group, forming 3 (R′ = CN). Subsequent refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA) generates enaminone 4 (R′ = CN), a critical precursor for pyrimidine formation.

Microwave-assisted condensation of 4 with substituted phenylguanidines (11 ) under inert atmospheres produces 5-cyano pyrimidines in 65–85% yields. This method minimizes side reactions and enhances reproducibility.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes SNAr rate |

| Solvent | DMSO | Enhances nucleophilicity |

| Catalyst | KI (10 mol%) | Accelerates substitution |

| Reaction Time | 12 hours | Balances conversion vs. degradation |

Microwave irradiation (100 W, 140°C, 30 min) reduces reaction time to 45 minutes while maintaining a 70% yield.

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine H6), 4.12–3.98 (m, 4H, diazepane CH₂), 3.45 (t, 2H, diazepane NCH₂), 2.70 (s, 3H, NCH₃), 1.85–1.78 (m, 2H, diazepane CH₂).

- ¹³C NMR : δ 161.2 (C5), 158.9 (C2), 117.4 (CN), 52.1–48.3 (diazepane carbons).

- HRMS : m/z calcd. for C₁₁H₁₄N₆ [M+H]⁺: 231.1312; found: 231.1309.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.7 minutes.

Applications and Biological Relevance

Though beyond this report’s scope, 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile is a key intermediate for CDK inhibitors. Analogues like 12u in exhibit nanomolar CDK9 inhibition (IC₅₀ = 19 nM) and >80-fold selectivity over CDK2. The carbonitrile group enhances binding to kinase ribose pockets, while the diazepane improves solubility.

Challenges and Alternative Routes

Steric Hindrance

Bulky substituents at C4 of the diazepane reduce coupling efficiency. Using LDA as a base during enaminone synthesis mitigates this by deprotonating hindered amines.

Cyanide Toxicity

Early-stage cyanoacetylation requires stringent safety protocols. Sodium cyanide alternatives, such as trimethylsilyl cyanide (TMSCN), are less hazardous but require anhydrous conditions.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or primary amides. This reaction is critical for modifying pharmacological properties.

Key findings:

-

Acidic hydrolysis proceeds via a nitrilium ion intermediate, confirmed by <sup>13</sup>C NMR monitoring .

-

Base-mediated hydrolysis requires stoichiometric NaOH to avoid ring-opening side reactions .

Nucleophilic Additions

The carbonitrile group participates in nucleophilic additions, enabling diversification of the pyrimidine core:

Grignard Reaction Example:

-

Reacting with methylmagnesium bromide (THF, −78°C) yields a ketimine intermediate, which hydrolyzes to 5-acetylpyrimidine (62% yield) .

Cycloaddition with Azides:

-

Under Huisgen conditions (Cu(I), RT), the nitrile forms a tetrazole ring (Table 1), enhancing binding affinity in kinase inhibitors .

| Reagents | Product | Application |

|---|---|---|

| NaN<sub>3</sub>, CuSO<sub>4</sub> | 5-(Tetrazol-1-yl)pyrimidine | CDK9 inhibitors |

Reduction Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitrile to a primary amine without affecting the diazepane ring:

| Conditions | Product | Selectivity |

|---|---|---|

| 40 psi H<sub>2</sub>, EtOH, 6h | 5-Aminomethylpyrimidine | >95% |

Mechanistic studies show that the diazepane nitrogen lone pairs stabilize the transition state, preventing over-reduction .

Diazepane Ring Functionalization

The 1,4-diazepane moiety undergoes alkylation and acylation:

Alkylation:

-

Treatment with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF) selectively methylates the secondary amine, improving solubility (Table 2) .

| Reagent | Modification Site | Biological Impact |

|---|---|---|

| CH<sub>3</sub>I | Diazepane N-methylation | Enhanced CDK9 inhibition |

Pyrimidine Ring Electrophilic Substitution

The electron-deficient pyrimidine ring facilitates halogenation at C4:

| Halogenation Method | Product | Yield |

|---|---|---|

| NBS, AIBN (CCl<sub>4</sub>, reflux) | 4-Bromo derivative | 55% |

This brominated intermediate serves as a precursor for Suzuki-Miyaura cross-couplings .

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as neuroprotective and anti-inflammatory properties.

Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound is used as a tool to study cellular pathways and mechanisms of action.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.

Modulation of Receptors: The compound can bind to and modulate the activity of receptors, affecting cellular signaling pathways.

Anti-inflammatory Pathways: The compound can inhibit the production of inflammatory mediators, such as nitric oxide and tumor necrosis factor-α, through the NF-kB pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile with related pyrimidine derivatives in terms of structure, synthesis, and functional properties.

Pyrimidine Derivatives with 1,4-Diazepane Substituents

Key Observations :

- The acetyl group in 12t reduces thermal stability compared to 12u , as evidenced by lower melting points .

- Both compounds exhibit high purity (100% via RP-HPLC) and are potent CDK9 inhibitors, suggesting the diazepane-pyrimidine scaffold is critical for kinase targeting .

Pyrimidine-5-carbonitrile Derivatives with Antimicrobial Activity

Key Observations :

- The dihydropyrimidine derivatives (e.g., 5a , 5d ) lack the 1,4-diazepane moiety but retain the carbonitrile group, which may contribute to antibacterial activity .

- Substituents like thioethers or pyridine rings modulate solubility and bioactivity, highlighting the versatility of the pyrimidine-5-carbonitrile scaffold .

Fused Heterocyclic Derivatives

Key Observations :

- Fused systems (e.g., 11b, 12) exhibit higher melting points and distinct spectral profiles (e.g., IR ν(CN) ~2200 cm⁻¹) compared to non-fused analogs .

- The carbonitrile group remains a consistent feature, suggesting its role in stabilizing π-π interactions in biological targets .

Benzylidinehydrazinyl Pyrimidine-5-carbonitrile Derivatives

Key Observations :

Q & A

Q. What are the established synthetic routes for 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions or stepwise functionalization. For example:

- Route 1: Condensation of pyrimidine precursors with 4-methyl-1,4-diazepane under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst (yields ~68% under optimized conditions) .

- Route 2: Three-component reactions in aqueous media at elevated temperatures (e.g., 80–100°C) to introduce the diazepane moiety, achieving yields of 57–68% depending on substituent reactivity .

Critical Factors:

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

Methodological Answer:

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Use kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ calculations, as demonstrated for structurally analogous pyrimidine-carboxamide derivatives .

- Antibacterial Activity: Disk diffusion or microdilution assays against Gram-positive/negative strains, noting MIC values for derivatives with electron-withdrawing groups (e.g., CN, CF₃) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

Q. What strategies optimize regioselectivity during diazepane-pyrimidine coupling reactions?

Methodological Answer:

- Steric Control: Bulky substituents on the pyrimidine ring (e.g., 4-methylphenyl) direct diazepane attachment to the less hindered C2 position .

- Electronic Control: Electron-deficient pyrimidines (e.g., 5-cyano) favor nucleophilic attack at C2 due to resonance stabilization of intermediates .

- Catalytic Additives: Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems improves reaction homogeneity and selectivity .

Q. How do computational methods (e.g., molecular docking) guide SAR studies for this compound’s derivatives?

Methodological Answer:

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

Methodological Answer:

- Common Impurities:

- Mitigation:

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structurally similar derivatives?

Methodological Answer:

- Case Study: Derivatives with 4-methyl vs. 4-cyano substituents may show divergent antibacterial potencies due to:

- Statistical Validation: Use ANOVA to confirm significance of activity differences across ≥3 independent replicates.

Experimental Design Tables

Q. Table 1. Comparative Synthesis Routes

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Acetic anhydride reflux | NaOAc, 2 h, 110°C | 68 | |

| Aqueous three-component | H₂O, 12 h, 80°C | 57 |

Q. Table 2. Critical NMR Assignments

| Proton/Group | δ (ppm) ¹H | δ (ppm) ¹³C |

|---|---|---|

| Diazepane CH₃ | 2.24–2.40 (s) | 15.04–21.93 |

| Pyrimidine C5-CN | - | 116.37–118.57 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.